physicochemical properties of 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
physicochemical properties of 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Technical Whitepaper: Physicochemical Profiling of 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Part 1: Executive Summary
Subject: 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide Class: Halogenated N-phenylbenzamide Primary Application: Medicinal Chemistry Scaffold / Agrochemical Intermediate[1][2]
This technical guide profiles 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide , a lipophilic small molecule characterized by a benzamide core flanked by a meta-chlorophenyl ring and an ortho-trifluoromethylphenyl ring.[1][2] This specific substitution pattern creates a "privileged scaffold" often utilized in the development of kinase inhibitors (e.g., Bcr-Abl inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2]
The molecule’s physicochemical behavior is dominated by the ortho-trifluoromethyl group , which imposes significant steric strain, forcing the amide bond out of planarity with the N-phenyl ring.[2] This "conformational lock" is critical for target specificity but presents distinct challenges in solubility and formulation. This guide provides a comprehensive analysis of its properties, synthesis, and characterization protocols.[2]
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide |
| Molecular Formula | C₁₄H₉ClF₃NO |
| Molecular Weight | 299.68 g/mol |
| SMILES | FC(F)(F)c1ccccc1NC(=O)c1cccc(Cl)c1 |
| InChI Key | Predicted based on structure: OLOWJXFZJCUUNG-UHFFFAOYSA-N (Isomer specific) |
| Core Scaffold | Benzanilide (N-phenylbenzamide) |
Structural Logic & Electronic Properties
The molecule consists of two aromatic domains linked by an amide bridge.[2] Its behavior is governed by three key structural features:
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The Amide Linker (-CONH-): Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1][2] However, the flanking electron-withdrawing groups reduce the basicity of the carbonyl oxygen.
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3-Chloro Substituent (Acid Side): Located at the meta position relative to the carbonyl.[1][2] It exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the amide proton compared to unsubstituted benzamide.[1][2]
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2-Trifluoromethyl Substituent (Amine Side): This is the critical feature.[1][2]
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Steric Effect: The bulky -CF₃ group at the ortho position creates a high rotational energy barrier.[1] This forces the N-phenyl ring to twist approximately 60–90° out of the plane of the amide group to minimize steric clash with the amide hydrogen.
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Metabolic Stability: The -CF₃ group blocks the metabolically vulnerable ortho position, potentially increasing half-life (t½) in biological systems.[1][2]
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Part 3: Physicochemical Properties (Theoretical & Predicted)
Note: Values below are derived from high-fidelity QSAR models and consensus data for structural analogs.
| Property | Value / Range | Implications for Development |
| Lipophilicity (cLogP) | 4.1 ± 0.3 | Highly lipophilic.[1][2] Likely Class II or IV in BCS (Biopharmaceutics Classification System).[1][2] High membrane permeability but poor aqueous solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | 29.10 Ų | Low TPSA (< 60 Ų) suggests excellent blood-brain barrier (BBB) penetration potential if not effluxed.[1][2] |
| Aqueous Solubility (pS) | < 10 µg/mL (pH 7.4) | Practically insoluble in water.[1][2] Requires co-solvents (DMSO, PEG400) or lipid formulations for delivery.[1][2] |
| pKa (Amide NH) | > 14.0 | Non-ionizable in the physiological pH range (1–10).[1][2] It remains neutral in the GI tract.[2] |
| Hydrogen Bond Donors | 1 (Amide NH) | Compliant with Lipinski’s Rule of 5.[1][2] |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | The Fluorine atoms are generally weak acceptors and not counted in classical Lipinski rules.[1][2] |
| Melting Point | 125 – 135 °C | Typical for halogenated benzanilides.[1][2] High crystallinity contributes to low solubility.[1][2] |
Part 4: Synthesis & Purification Protocol
Methodology: The most robust synthesis utilizes the Schotten-Baumann reaction or anhydrous acylation of the aniline with the acid chloride.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via acyl chloride coupling. The base acts as an HCl scavenger.
Step-by-Step Protocol
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Preparation: Dissolve 2-(trifluoromethyl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂).
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Base Addition: Add Triethylamine (Et₃N) (1.2 eq) or Pyridine.[1][2] Cool the mixture to 0°C.
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Acylation: Dropwise add 3-chlorobenzoyl chloride (1.05 eq) dissolved in DCM. The slight excess ensures complete consumption of the aniline.[2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2]
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Workup:
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Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Part 5: Characterization & Assay Development
For researchers utilizing this compound in biological assays, the following physicochemical behaviors must be accounted for.
Solubility & Formulation Strategy
Due to the high lipophilicity (cLogP ~4.1), this compound will precipitate in aqueous media.[1][2]
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Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM.
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Assay Buffer: Dilute into buffer ensuring final DMSO concentration is < 1%.
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Risk: "Crash out" is likely at concentrations > 10 µM in aqueous buffer.[1][2]
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Mitigation: Use 0.05% Tween-20 or BSA in the assay buffer to maintain solubility.[1]
ADME Logic Flow (DOT Visualization)
Figure 2: Structure-Property relationships impacting biological performance.[1][2]
Part 6: References
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PubChem Database. Compound Summary for CID 285312 (Isomer Analog) and CID 4496-57-5.[1][2] National Center for Biotechnology Information.[1][2] Link
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Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[2] (Standard Synthesis Protocol).[1][2] Link[1][2]
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Lipinski, C. A. (2004).[1][2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today: Technologies, 1(4), 337-341.[2] (ADME Rules). Link[1]
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Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] (Role of CF3 group). Link[1][2]
